molecular formula C9H6BrNO2 B15332336 5-Bromo-4-hydroxyquinolin-2(1H)-one

5-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B15332336
M. Wt: 240.05 g/mol
InChI Key: REXVDTOMTUKKSY-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound that belongs to the quinoline family It is characterized by a bromine atom at the 5th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:

    Starting Material: 4-hydroxyquinolin-2(1H)-one.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxyquinolin-2(1H)-one: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4) in an acidic or basic medium.

    Reduction: Reducing agents (e.g., NaBH4) in an appropriate solvent (e.g., methanol).

Major Products Formed

    Substitution: Formation of substituted quinolin-2(1H)-one derivatives.

    Oxidation: Formation of 5-Bromo-4-quinolinone.

    Reduction: Formation of this compound derivatives with reduced keto groups.

Scientific Research Applications

5-Bromo-4-hydroxyquinolin-2(1H)-one: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Material Science: It is utilized in the development of organic semiconductors and light-emitting materials.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxyquinolin-2(1H)-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

    Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.

Comparison with Similar Compounds

5-Bromo-4-hydroxyquinolin-2(1H)-one: can be compared with other similar compounds:

    4-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    5-Iodo-4-hydroxyquinolin-2(1H)-one: Contains an iodine atom, which may enhance its reactivity in certain substitution reactions.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological research, and material science.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13)

InChI Key

REXVDTOMTUKKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O

Origin of Product

United States

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